molecular formula C16H25NO3 B4263602 3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4263602
M. Wt: 279.37 g/mol
InChI Key: JJEIOIDRCVNOLC-UHFFFAOYSA-N
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Description

3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid norbornane (bicyclo[2.2.1]heptane) backbone functionalized with a 2-methylcyclohexylcarbamoyl group. This structural motif is frequently utilized in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity and metabolic stability .

Properties

IUPAC Name

3-[(2-methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-9-4-2-3-5-12(9)17-15(18)13-10-6-7-11(8-10)14(13)16(19)20/h9-14H,2-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEIOIDRCVNOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the bicyclo[22

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives, highlighting structural variations, biological activities, and applications:

Compound Name Structural Features Biological Activity Key Findings Reference
PKZ18: 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)-bicyclo[2.2.1]heptane-2-carboxylic acid Thiazolylcarbamoyl substituent with isopropylphenyl group Anti-infective (Gram-positive bacteria) Inhibits T-box genes in Staphylococcus aureus; non-toxic at MIC (MRSA: 2 µg/mL)
PKZ18-22: 3-[[[4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl]amino]carbonyl]-bicyclo[2.2.1]heptane-2-carboxylic acid Modified thiazolylcarbamoyl with 2-methylpropylphenyl Anti-biofilm agent Superior biofilm inhibition compared to clinical antibiotics; synergistic with β-lactams
3-((3-Methoxyphenyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (II-19) 7-Oxabicycloheptane core with 3-methoxyphenylcarbamoyl Anti-cancer (Norcantharidin analog) Yield: 73%; IC₅₀ values pending further validation
3-((2-Chlorophenyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (II-7) 7-Oxabicycloheptane core with 2-chlorophenylcarbamoyl Anti-cancer (Norcantharidin analog) Yield: 71%; demonstrated apoptosis induction in preliminary assays
3-Methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene bicyclo[2.2.1]heptane-2-carboxylic acid Thiophenecarboxylate substituent with p-tolyl group Cyclic nucleotide suppressor Potent suppressor of cAMP/cGMP; reduces intestinal fluid accumulation in secretory diarrheas
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicycloheptene core with 2-ethylhexylcarbamoyl Unspecified Structural flexibility noted; potential for prodrug development
3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid Sulfanylphenylcarbamoyl substituent FABP4/FABP5 inhibition IC₅₀ = 6.5 µM for FABP4; crystal structure resolved (PDB entry)

Key Structural and Functional Insights

Impact of Substituents on Activity

  • Thiazolylcarbamoyl Derivatives (PKZ18, PKZ18-22) : The thiazole ring enhances bacterial target engagement, likely through π-π stacking and hydrogen bonding with T-box regulatory elements. PKZ18-22’s 2-methylpropylphenyl group improves biofilm penetration compared to PKZ18’s isopropylphenyl .
  • Thiophenecarboxylate Derivatives : The thiophene ring and p-tolyl group contribute to cyclic nucleotide suppression, possibly via hydrophobic interactions with phosphodiesterase domains .

Stereochemical Considerations

  • Low stereo-specificity is observed in thiophenecarboxylate derivatives, allowing substitution of the bicycloheptane moiety with other multicyclic systems without significant activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylcyclohexyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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